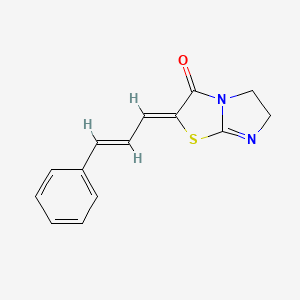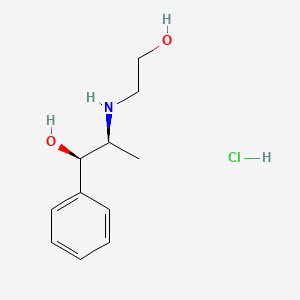
(R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a benzyl alcohol moiety and a hydroxyethylamino group. Its chiral nature allows it to exist in different enantiomeric forms, making it a subject of interest in stereochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The hydroxyethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group may yield benzaldehyde or benzoic acid, while reduction may produce different amines or alcohols.
Scientific Research Applications
(R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral benzyl alcohol derivatives and hydroxyethylamino compounds. Examples include:
- (R*,S*)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)phenylmethanol
- (R*,S*)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzylamine
Uniqueness
(R*,S*)-(-)-alpha-(1-((2-Hydroxyethyl)amino)ethyl)benzyl alcohol hydrochloride is unique due to its specific chiral configuration and the presence of both a benzyl alcohol and a hydroxyethylamino group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
93963-28-1 |
|---|---|
Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
(1R,2S)-2-(2-hydroxyethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-9(12-7-8-13)11(14)10-5-3-2-4-6-10;/h2-6,9,11-14H,7-8H2,1H3;1H/t9-,11-;/m0./s1 |
InChI Key |
YGIPNGHJLVOBQO-ROLPUNSJSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCO.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)
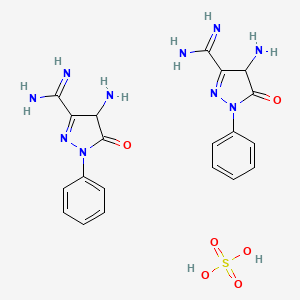


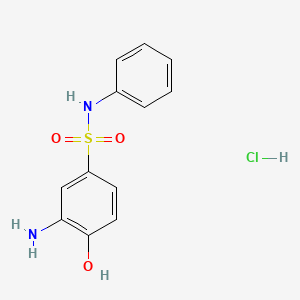
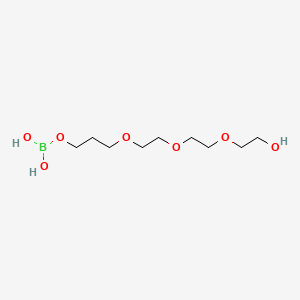
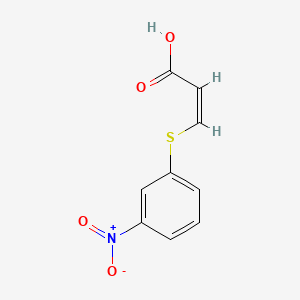


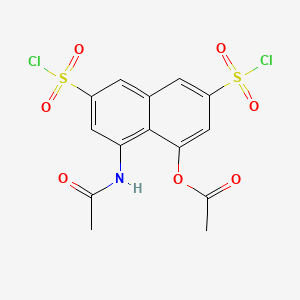
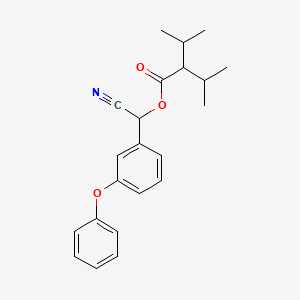
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
